6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O/c1-19-8-4-2-7(3-5-8)9-6-15-12-16-11(14)17-18(12)10(9)13/h2-6H,13H2,1H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOBMYRISQZLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N)N=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with a suitable pyrimidine derivative. The reaction is often carried out in the presence of a catalyst and under controlled temperature conditions to ensure the formation of the desired triazolopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis, which offers the advantages of reduced reaction times and higher yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, leading to the formation of the target compound through a tandem reaction mechanism .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino groups at the 2 and 7 positions can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine typically involves a multi-step process that includes cyclization reactions of substituted anilines and triazoles. These synthetic pathways often yield compounds with varying degrees of biological activity based on their structural modifications. The presence of the methoxy group at the para position of the phenyl ring is crucial for enhancing the compound's solubility and biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization more effectively than established agents like Combretastatin A-4 (CA-4). For instance, one study reported an IC50 value of approximately 60 nM against HeLa cells, indicating potent activity against cervical cancer cells .
- Broad Spectrum Activity : Additional evaluations revealed moderate to potent antiproliferative activities against other cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) .
Comparative Analysis of Related Compounds
To better understand the efficacy and potential applications of this compound in comparison to related compounds, a summary table is provided below:
| Compound Name | IC50 (HeLa) | Mechanism of Action | Notes |
|---|---|---|---|
| This compound | 60 nM | Tubulin polymerization inhibition | High selectivity |
| Combretastatin A-4 | ~200 nM | Tubulin polymerization inhibition | Established anticancer agent |
| Other derivatives (e.g., halogenated anilines) | Varies (up to micromolar) | Similar mechanism | Modifications affect potency |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on HeLa Cells : A detailed investigation reported that modifications at the 7-position significantly enhanced antiproliferative activity. The presence of specific substituents led to a threefold increase in potency compared to CA-4 .
- In Vivo Studies : Preliminary in vivo studies are underway to evaluate the efficacy of this compound in animal models. These studies aim to assess not only anticancer effects but also potential side effects and pharmacokinetics.
- Combination Therapies : Research is ongoing into the use of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance .
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, including kinases and phosphatases, by binding to their active sites. This interaction can modulate the activity of these enzymes, leading to downstream effects on cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and physicochemical properties of triazolopyrimidines are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Key Observations
Substituent Position and Activity: Position 6: The 4-methoxyphenyl group in the target compound may enhance solubility and binding to hydrophobic enzyme pockets, similar to 6-(2-thienyl) analogs in herbicidal studies . Positions 2 and 7: Amino or aryl substituents at these positions (e.g., 7s, 7ab) correlate with improved anticancer and kinase inhibitory activities .
Halogen substituents (e.g., 7ab) enhance binding affinity through hydrophobic interactions .
Synthetic Complexity :
- Suzuki coupling (e.g., compound 3 ) and nucleophilic substitution (e.g., 8d ) are common methods. The target compound’s synthesis would likely require regioselective amination at positions 2 and 7.
Biological Activity
The compound 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₁N₅O. The structure features a triazole ring fused with a pyrimidine moiety and a methoxy-substituted phenyl group. This unique configuration is crucial for its biological activity.
Anticancer Activity
Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. For example:
- A study reported that derivatives similar to this compound demonstrated cytotoxic activity against various cancer cell lines. Specifically, one derivative showed an IC₅₀ value of 0.53 μM against the HCT-116 cancer cell line, indicating potent antiproliferative effects .
- Mechanistic studies revealed that these compounds can induce apoptosis through the mitochondrial pathway and cause cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- In vitro studies have shown that similar triazolo-pyrimidines possess significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Antiparasitic Activity
Triazolo-pyrimidines have been explored as potential treatments for parasitic diseases:
- A patent highlights their efficacy as protozoan proteasome inhibitors , particularly for treating leishmaniasis . This suggests a broader application in tropical medicine.
Case Study 1: Cytotoxic Mechanism
A notable study investigated the cytotoxic effects of a related triazolo-pyrimidine derivative on human cancer cells. The results indicated that treatment led to significant apoptosis characterized by:
- Decreased mitochondrial membrane potential.
- Activation of caspases (caspase-9 and -3).
- Upregulation of pro-apoptotic proteins such as p53 and Bax .
Case Study 2: Antiproliferative Activity
Another investigation focused on a series of substituted triazolo-pyrimidines. Among these compounds:
- The most active derivative exhibited an IC₅₀ value ranging from 0.38 to 0.43 μM across multiple cancer cell lines (HeLa and A549), demonstrating its potential as a potent anticancer agent .
Data Table: Biological Activities Summary
| Activity Type | Compound | IC₅₀ Value | Target Cells | Mechanism |
|---|---|---|---|---|
| Anticancer | Triazolo-Pyrimidine Derivative | 0.53 μM | HCT-116 | Apoptosis via mitochondrial pathway |
| Antimicrobial | Triazolo-Pyrimidine Derivative | 0.22 - 0.25 μg/mL | Staphylococcus aureus | Inhibition of bacterial growth |
| Antiparasitic | Triazolo-Pyrimidines | Not specified | Protozoan parasites | Proteasome inhibition |
Q & A
Q. Methodology :
- Introduce substituents via Michael addition or Ullmann coupling .
- Evaluate activity using enzyme inhibition assays (e.g., IC values) .
Advanced: How can molecular docking resolve mechanistic ambiguities in this compound’s biological interactions?
Answer:
- Target selection : Prioritize proteins with structural homology to known triazolopyrimidine targets (e.g., viral polymerases, kinases) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions .
- Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC data .
- Key interactions : Look for π-π stacking with aromatic residues (e.g., Phe in binding pockets) and hydrogen bonds with catalytic residues .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Standardize assays : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Validate compound purity : Ensure >95% purity via HPLC before testing .
- Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .
- Meta-analysis : Cross-reference data across studies, highlighting variables like cell line selection (e.g., HEK293 vs. HeLa) .
Basic: What are common synthetic routes to this compound?
Answer:
- Route 1 : Cyclocondensation of 3,5-diamino-1,2,4-triazole with 4-methoxyphenyl-substituted β-ketoesters in DMF .
- Route 2 : Microwave-assisted synthesis reduces reaction time (2–4 hours) with comparable yields (75–85%) .
- Route 3 : One-pot methods using APTS catalyst in ethanol, enabling three-component reactions .
Advanced: How do functional group modifications at the 6-position influence physicochemical properties?
Answer:
Advanced: What role does X-ray crystallography play in confirming the compound’s structure?
Answer:
- Crystal growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond lengths (e.g., C-N = 1.33 Å) .
- Refinement : SHELXL software refines thermal parameters and validates hydrogen-bonding networks (e.g., N-H···O motifs) .
- Output : ORTEP diagrams confirm the fused triazole-pyrimidine core and substituent geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
